molecular formula C10H9ClO6S B1405151 Dimethyl 3-(chlorosulfonyl)phthalate CAS No. 142576-66-7

Dimethyl 3-(chlorosulfonyl)phthalate

Cat. No.: B1405151
CAS No.: 142576-66-7
M. Wt: 292.69 g/mol
InChI Key: MZRKGIKRCHFJIY-UHFFFAOYSA-N
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Description

Dimethyl 3-(chlorosulfonyl)phthalate is an organic compound with the molecular formula C10H9ClO6S. It is a derivative of phthalic acid, where the phthalate ester is substituted with a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Dimethyl 3-(chlorosulfonyl)phthalate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phthalate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective substitution of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Dimethyl 3-(chlorosulfonyl)phthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form dimethyl 3-(sulfanyl)phthalate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include chlorosulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-(chlorosulfonyl)phthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Dimethyl 3-(chlorosulfonyl)phthalate can be compared with other similar compounds, such as:

    Dimethyl phthalate: A simpler ester of phthalic acid without the chlorosulfonyl group.

    Dimethyl 3-(sulfanyl)phthalate: A reduced form of this compound.

    Dimethyl 3-(sulfonyl)phthalate: An oxidized form of the compound.

The uniqueness of this compound lies in its chlorosulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other phthalate derivatives.

Properties

IUPAC Name

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKGIKRCHFJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334575
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142576-66-7
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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